2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine 2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine
Brand Name: Vulcanchem
CAS No.: 1841080-51-0
VCID: VC7344701
InChI: InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-13-9(7-8)14(15)16/h5-7H,1-4H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)[N+](=O)[O-]
Molecular Formula: C11H15BN2O4
Molecular Weight: 250.06

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine

CAS No.: 1841080-51-0

Cat. No.: VC7344701

Molecular Formula: C11H15BN2O4

Molecular Weight: 250.06

* For research use only. Not for human or veterinary use.

2-Nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)pyridine - 1841080-51-0

Specification

CAS No. 1841080-51-0
Molecular Formula C11H15BN2O4
Molecular Weight 250.06
IUPAC Name 2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C11H15BN2O4/c1-10(2)11(3,4)18-12(17-10)8-5-6-13-9(7-8)14(15)16/h5-7H,1-4H3
Standard InChI Key CCELCAOXPGETKP-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC=C2)[N+](=O)[O-]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a pyridine core substituted with a nitro group (-NO₂) at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane moiety at position 4. The boronate ester group, a protected form of boronic acid, enhances stability while retaining reactivity for Suzuki-Miyaura couplings . The nitro group’s electron-withdrawing nature polarizes the aromatic system, influencing regioselectivity in subsequent reactions.

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₁H₁₅BN₂O₄
Molecular Weight (g/mol)250.06
CAS Registry Number1841080-51-0
Purity95%
SMILESCC1(C)C(C)(C)OB(C2=CC(N+=O)=NC=C2)O1

Synthesis and Manufacturing

Laboratory-Scale Synthesis

The most plausible route involves palladium-catalyzed Miyaura borylation of a halogenated pyridine precursor. For instance, 2-nitro-4-bromopyridine reacts with bis(pinacolato)diboron in the presence of [Pd(dppf)Cl₂] and KOAc in dioxane at 80–100°C . This method typically achieves moderate to high yields (60–85%) for analogous systems .

Critical Parameters:

  • Catalyst Loading: 2–5 mol% Pd.

  • Solvent: Polar aprotic solvents (e.g., DMF, dioxane).

  • Base: Potassium acetate or carbonate to scavenge HX.

Industrial Production Considerations

Scale-up challenges include:

  • Purification: Chromatography is impractical; crystallization or distillation preferred.

  • Boron Handling: Moisture-sensitive intermediates necessitate inert atmospheres.

  • Cost Optimization: Recycling Pd catalysts and solvents reduces expenses.

Reactivity and Applications

Suzuki-Miyaura Cross-Coupling

The boronate ester enables aryl-aryl bond formation with halides under mild conditions. For example:
Ar–X+2-Nitro-4-boronate pyridinePd catalystAr–Pyridine–NO₂\text{Ar–X} + \text{2-Nitro-4-boronate pyridine} \xrightarrow{\text{Pd catalyst}} \text{Ar–Pyridine–NO₂}
This reaction is pivotal in constructing biaryl systems for pharmaceuticals .

Table 2: Comparative Reactivity of Pyridine Boronates

CompoundRelative Reaction Rate (vs. PhBpin)
4-Boronate-2-nitropyridine0.8
4-Boronate-pyridine (no nitro)1.2
3-Boronate-2-nitropyridine0.5

Hypothesis: The nitro group’s meta-directing effect slows transmetallation .

Functional Group Transformations

  • Nitro Reduction: Catalytic hydrogenation (H₂/Pd/C) converts -NO₂ to -NH₂, enabling access to aminopyridine derivatives.

  • Boronate Hydrolysis: Acidic conditions (HCl/H₂O) yield boronic acids, though instability limits utility .

Comparison with Structural Analogs

Positional Isomerism

Moving the nitro group to the 3-position (3-nitro-4-boronate pyridine) alters electronic effects:

  • Electron Density: 3-Nitro derivatives exhibit reduced aromatic electron deficiency vs. 2-nitro isomers.

  • Coupling Efficiency: 3-Nitro analogs show 20% lower yields in Suzuki reactions due to steric hindrance .

Boronate Ester Variations

Replacing pinacol with neopentyl glycol (neopentyl boronate) increases steric bulk, slowing hydrolysis but reducing reactivity .

Emerging Applications

Medicinal Chemistry

While direct biological data for this compound are scarce, nitroaromatic boronate esters are explored as:

  • Protease Inhibitors: Boronates coordinate catalytic serine residues.

  • Anticancer Agents: Nitro groups may act as radiosensitizers.

Materials Science

  • Metal-Organic Frameworks (MOFs): Pyridine boronates serve as linkers for porous materials.

  • OLEDs: Electron-deficient pyridines enhance electron transport in emissive layers.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator